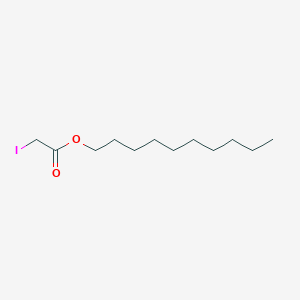![molecular formula C12H15N3O2S B14000839 [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine CAS No. 886494-15-1](/img/structure/B14000839.png)
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a dimethoxyphenyl group and a methyl group, along with a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions typically involve controlling the temperature, pH, and solvent choice to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: Known for its role as a human urinary metabolite and a xenobiotic metabolite.
3,4-Dimethoxyphenyl thiosemicarbazone: Studied for its corrosion inhibition properties.
Uniqueness
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine is unique due to its specific structural features, such as the presence of both a thiazole ring and a hydrazine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
886494-15-1 |
|---|---|
Formule moléculaire |
C12H15N3O2S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H15N3O2S/c1-7-11(14-12(15-13)18-7)8-4-5-9(16-2)10(6-8)17-3/h4-6H,13H2,1-3H3,(H,14,15) |
Clé InChI |
SQFOBSKBVOVFQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NN)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)

![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)








